[2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone
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Overview
Description
[2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a quinoline core substituted with a 3-chlorophenyl group and a pyrrolidin-1-ylmethanone moiety, making it a unique structure with potential pharmacological significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactions. One common method involves the condensation of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biology, this compound is studied for its potential as a bioactive molecule.
Medicine
In medicine, quinoline derivatives, including this compound, are investigated for their therapeutic potential. They have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry
In industry, this compound can be used in the development of new materials, dyes, and catalysts. Its unique chemical properties make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with a wide range of biological activities.
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Camptothecin: A quinoline alkaloid with potent anticancer properties.
Uniqueness
What sets [2-(3-Chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone apart from these similar compounds is its unique substitution pattern. The presence of the 3-chlorophenyl group and the pyrrolidin-1-ylmethanone moiety introduces distinct chemical properties and potential biological activities that are not observed in other quinoline derivatives .
Properties
IUPAC Name |
[2-(3-chlorophenyl)quinolin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O/c21-15-7-5-6-14(12-15)19-13-17(20(24)23-10-3-4-11-23)16-8-1-2-9-18(16)22-19/h1-2,5-9,12-13H,3-4,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFZHPBWFFRLNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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